molecular formula C23H26N7NaO14P2 B10854152 sodium;[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate

sodium;[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate

Cat. No.: B10854152
M. Wt: 709.4 g/mol
InChI Key: DMGKZKQWRUKHHF-JIVSRYSWSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ?-NAD+ (sodium salt) involves the synthesis of nicotinamide adenine dinucleotide followed by the introduction of an etheno group to the adenine moiety. This can be achieved through a series of chemical reactions involving nicotinamide, adenine, and other reagents under controlled conditions. The final product is then converted to its sodium salt form for stability and solubility .

Industrial Production Methods: Industrial production of ?-NAD+ (sodium salt) typically involves large-scale chemical synthesis using automated reactors and purification systemsThe product is then purified using techniques such as chromatography and crystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: ?-NAD+ (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

?-NAD+ (sodium salt) has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

?-NAD+ (sodium salt) exerts its effects by acting as a cofactor for various enzymes. It participates in redox reactions, transferring electrons and hydrogen ions between molecules. This process is crucial for energy production and metabolic regulation. The compound also serves as a substrate for enzymes such as sirtuins, poly (ADP-ribose) polymerases, and ADP-ribosyl cyclases, which play significant roles in cellular signaling and DNA repair .

Comparison with Similar Compounds

Uniqueness: ?-NAD+ (sodium salt) is unique due to its fluorescent properties, which make it an excellent probe for studying enzyme activity. The etheno group enhances its stability and allows for specific interactions with target enzymes, making it valuable in both research and industrial applications .

Properties

Molecular Formula

C23H26N7NaO14P2

Molecular Weight

709.4 g/mol

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate

InChI

InChI=1S/C23H27N7O14P2.Na/c24-19(35)11-2-1-4-28(6-11)22-17(33)15(31)12(42-22)7-40-45(36,37)44-46(38,39)41-8-13-16(32)18(34)23(43-13)30-10-26-14-20-25-3-5-29(20)9-27-21(14)30;/h1-6,9-10,12-13,15-18,22-23,31-34H,7-8H2,(H3-,24,35,36,37,38,39);/q;+1/p-1/t12-,13-,15-,16-,17-,18-,22-,23-;/m1./s1

InChI Key

DMGKZKQWRUKHHF-JIVSRYSWSA-M

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N.[Na+]

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N.[Na+]

Origin of Product

United States

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